molecular formula C17H17B B1280809 2-Bromo-9,9-diethylfluorene CAS No. 287493-15-6

2-Bromo-9,9-diethylfluorene

Cat. No. B1280809
M. Wt: 301.2 g/mol
InChI Key: HJXPGCTYMKCLTR-UHFFFAOYSA-N
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Description

2-Bromo-9,9-diethylfluorene is a fluorene derivative . It shows π-electron conjugation, has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .


Molecular Structure Analysis

The molecular formula of 2-Bromo-9,9-diethylfluorene is C17H17Br . The exact molecular structure is not found in the search results.


Physical And Chemical Properties Analysis

2-Bromo-9,9-diethylfluorene is a solid substance . It has a melting point of 52.0 to 56.0 °C and a boiling point of 163°C/2mmHg . It is soluble in toluene .

Scientific Research Applications

Synthesis of Novel Compounds

  • A series of new 9,9‐diethylfluorenes with side-arms bearing heterocyclic groups were synthesized based on 2,4,7‐tris(bromomethyl)‐9,9‐diethylfluorene. These compounds have potential as artificial receptors for different substrates, similar to known receptors with a benzene or biphenyl core (Seidel & Mazik, 2020).

Applications in Organic Light Emitting Diodes (OLEDs)

  • 4-Bromo-9,9'-spirobifluorene was synthesized and used to create oligo-9,9'-spirobifluorenes for use as full-hydrocarbon host material in phosphorescent OLEDs, showing efficiencies up to 12.6% and 10.5% for green and red electrophosphorescence, respectively (Jiang et al., 2009).

Electron Injection in PLEDs

  • Cationic water-soluble polyfluorene derivatives were synthesized for use as electron injecting layers in polymer light emitting diodes. The presence of these materials significantly enhanced the electroluminescence efficiency of the devices (Oh et al., 2007).

Stability and Photoluminescence

  • Poly(9,9-dialkylfluorene-2,7-diyl) derivatives end-capped with 2-fluorenyl, 9,9-di-n-hexyl-2-fluorenyl, and 9-fluorenone-2-yl substituents were studied for their fluorescence stability, which was found to be better for those end-capped with 2-bromo-9,9-di-n-hexylfluorene (Lee et al., 1999).

Synthesis of Fluorescent Compounds

  • 2-Bromo-9,9'-spirobifluorene was used to synthesize 9,9'-Spirobi[fluoren]-7-yldiphenylphosphine, demonstrating the versatility of fluorene derivatives in creating novel fluorescent compounds (Feng-b, 2015).

Safety And Hazards

2-Bromo-9,9-diethylfluorene may cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-bromo-9,9-diethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXPGCTYMKCLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478034
Record name 2-Bromo-9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9,9-diethylfluorene

CAS RN

287493-15-6
Record name 2-Bromo-9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-9,9-diethylfluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diethylfluorene (22.2 g., 0.1 mol.) in propylene carbonate (100 ml), N-bromosuccinimide (17.8 g., 0.1 mol.) was added at 57° C. in portions and the mixture was stirred for 30 minutes at 60° C. The mixture was diluted with 1200 ml of water and extracted with 500 ml of toluene. The toluene extract was washed 3 times with 300 ml portions of water, dried and concentrated. The crude product from 3 batches of the same size totaled 117 g. of oil. This was distilled at 2 mm. The first fraction, b.p. 90-93° C., 22.33 g. was found to be propylene carbonate. The second fraction, b. p. 155-165° C., 81.0 g. (89.7% yield) was the desired product. Mass Spec: (m/z): 300, 302 (M+).
Name
diethylfluorene
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromofluorene (2.5 g, 10 mmol) in toluene (40 ml) was added tetrabutylammonium bromide (0.8 g, 2.48 mmol) as a phase transfer catalyst. A freshly prepared solution of aqueous sodium hydroxide (25 ml, 50% w/w) was added at once to the solution. The mixture turned orange and became viscous. To this solution, iodoethane (2.4 ml, 30 mmol) was added. The mixture was stirred at 60° C. for a period of 8 h. It was diluted with ethyl acetate (25 ml) and washed several portions of water. Organic layer was dried over magnesium sulfate and concentrated in vacuuo to afford the crude product liquid. The products were purified by column chromatography (silica gel, hexane as eluent, Rf=0.8 on thin layer chromatography) giving colorless oil of 2-bromo-9,9-diethylfluorene (2.5 g) in a yield of 82%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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